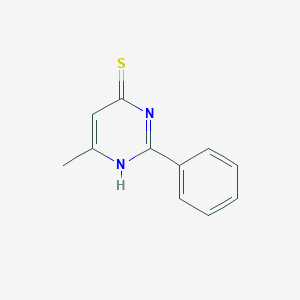

6-Methyl-2-phenylpyrimidine-4-thiol

Description

BenchChem offers high-quality 6-Methyl-2-phenylpyrimidine-4-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-phenylpyrimidine-4-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

105759-16-8 |

|---|---|

Molecular Formula |

C11H10N2S |

Molecular Weight |

202.28g/mol |

IUPAC Name |

6-methyl-2-phenyl-1H-pyrimidine-4-thione |

InChI |

InChI=1S/C11H10N2S/c1-8-7-10(14)13-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |

InChI Key |

YYEMKRULYNRIHT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=S)N=C(N1)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=S)N=C(N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 6-Methyl-2-phenylpyrimidine-4-thiol

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-2-phenylpyrimidine-4-thiol

Foreword for the Researcher

The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, from the fundamental building blocks of life, DNA and RNA, to a vast array of therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle offers a powerful platform for modulating pharmacological activity. This guide focuses on a specific, yet underexplored derivative: 6-Methyl-2-phenylpyrimidine-4-thiol. The introduction of a thiol group at the C4 position, a methyl group at C6, and a phenyl group at C2 creates a unique electronic and steric environment, suggesting a rich potential for novel biological interactions.

This document moves beyond a simple data sheet, providing a senior application scientist's perspective on the synthesis, characterization, and potential applications of this molecule. We will delve into the "why" behind experimental choices, offering a self-validating framework for researchers in drug discovery and medicinal chemistry.

Synthesis and Mechanistic Rationale

The synthesis of 6-Methyl-2-phenylpyrimidine-4-thiol can be efficiently achieved through a one-pot cyclocondensation reaction, a variation of the well-established Biginelli reaction.[3] This approach offers the advantage of simplicity and convergence, building the heterocyclic core from readily available starting materials.

Proposed Synthetic Pathway: A Mechanistic Approach

The logical disconnection of the target molecule points to three key precursors: benzaldehyde, ethyl acetoacetate, and thiourea. The reaction proceeds through a series of acid-catalyzed steps, culminating in the formation of the dihydropyrimidine-thione, which is subsequently aromatized.

Diagram 1: Synthetic Workflow for 6-Methyl-2-phenylpyrimidine-4-thiol

Caption: A schematic of the proposed one-pot synthesis.

Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde (0.01 mol), ethyl acetoacetate (0.01 mol), and thiourea (0.015 mol) in 50 mL of absolute ethanol.

-

Acid Catalysis: Add a few drops of concentrated hydrochloric acid to the mixture. The acid serves to activate the carbonyl group of the aldehyde, facilitating the initial condensation step.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. Filter the solid, wash with cold ethanol to remove unreacted starting materials, and then with water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[3]

Physicochemical Properties and Structural Elucidation

The physicochemical properties of 6-Methyl-2-phenylpyrimidine-4-thiol are crucial for its handling, formulation, and biological activity. The following table summarizes the key predicted and known properties for this class of compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₀N₂S | Calculated |

| Molecular Weight | 202.28 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | [4] |

| Melting Point | Not available; likely >150 °C | Inferred from similar structures[5] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in alcohols, and likely insoluble in water. | [6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. Below are the expected spectral characteristics.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts (δ) are predicted based on the electronic environment of the protons.[7]

-

Phenyl Protons: A multiplet in the range of δ 7.4-8.5 ppm.

-

Pyrimidine Proton: A singlet for the C5-H proton around δ 6.5-7.0 ppm.

-

Methyl Protons: A singlet for the C6-CH₃ protons around δ 2.5 ppm.

-

Thiol Proton: A broad singlet for the S-H proton, which may be exchangeable with D₂O, in the range of δ 12-14 ppm, indicative of the thione tautomer.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton.

-

Thione Carbon: The C4 carbon is expected to resonate significantly downfield, around δ 175-185 ppm.

-

Aromatic and Pyrimidine Carbons: Signals for the phenyl and pyrimidine carbons are expected in the range of δ 110-165 ppm.

-

Methyl Carbon: The C6-CH₃ carbon will appear upfield, around δ 20-25 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.[8]

-

N-H Stretch: A broad absorption around 3100-3300 cm⁻¹ (from the thione tautomer).

-

C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹.

-

C=N and C=C Stretch: Strong absorptions in the 1500-1650 cm⁻¹ region.

-

C=S Stretch (Thione): A characteristic absorption in the 1100-1250 cm⁻¹ region.

-

-

Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[9] Fragmentation patterns may include the loss of the methyl group or cleavage of the phenyl ring.

Thione-Thiol Tautomerism

A critical feature of 4-thiopyrimidines is the existence of thione-thiol tautomerism. In the solid state and in solution, an equilibrium exists between the 4-thiol and the 4-thione forms. Spectroscopic evidence, particularly the presence of an N-H proton signal in ¹H NMR and a C=S stretch in IR, suggests that the thione form is often predominant.

Diagram 2: Thione-Thiol Tautomerism

Caption: The tautomeric equilibrium of the target molecule.

Potential Applications in Drug Development

The pyrimidine core is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[6][10][11] The unique combination of substituents in 6-Methyl-2-phenylpyrimidine-4-thiol suggests several promising avenues for investigation in drug discovery.

Antimicrobial and Antifungal Activity

Many pyrimidine-thiol derivatives have demonstrated significant antibacterial and antifungal properties.[10][12] The sulfur atom can interact with metal ions in enzymes or participate in redox reactions, disrupting microbial metabolism. The lipophilic phenyl group can enhance membrane permeability, increasing the intracellular concentration of the compound.

Anticancer Potential

The pyrimidine scaffold is found in numerous anticancer drugs that act by inhibiting enzymes involved in nucleic acid synthesis, such as dihydrofolate reductase (DHFR).[13] 6-Methyl-2-phenylpyrimidine-4-thiol could be investigated for its cytotoxic effects against various cancer cell lines.

Enzyme Inhibition

The structural features of the molecule make it a candidate for enzyme inhibition. The planar aromatic system can engage in π-π stacking interactions within an active site, while the thiol group can act as a hydrogen bond donor or acceptor, or even form covalent bonds with cysteine residues.

Diagram 3: Hypothetical Enzyme Inhibition

Caption: A model of potential interactions within an enzyme active site.

Conclusion and Future Directions

6-Methyl-2-phenylpyrimidine-4-thiol is a molecule with significant, yet largely untapped, potential in medicinal chemistry. Its straightforward synthesis and the diverse biological activities associated with its structural motifs make it an attractive target for further investigation. Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough spectroscopic and crystallographic characterization to confirm its structure and elucidate its solid-state conformation. Subsequently, a comprehensive biological evaluation, including antimicrobial, antifungal, and anticancer screening, is warranted to explore its therapeutic potential. The insights gained from such studies could pave the way for the development of novel drug candidates based on this promising pyrimidine scaffold.

References

- Bansal, S., & Singh, P. P. (2026, February 14). A Highly Efficient Method for Synthesis of Novel 6,6'-(1,4-Phenylene)bis(4-phenylpyrimidin-2-OL/-2-amine/2-thiol and Evaluation of their Biological Activities. Der Pharma Chemica.

- Dayal, B. (1976). Heterocyclic compounds. V. 2,4‐Disubstituted thienopyrimidones. Journal of Heterocyclic Chemistry, 13(3), 633-638.

- Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide. (n.d.). Academia.edu.

- Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., Bryndal, I., Lis, T., & Mikulewicz, M. (n.d.).

- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16).

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online.

- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (n.d.). SciSpace.

- 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis. (n.d.). ChemicalBook.

- Pyrimidine. (n.d.). Wikipedia.

- 6-Methyl-2-(methylthio)pyrimidin-4-ol | 6328-58-1. (2026, January 13). ChemicalBook.

- 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. (2025, August 6).

- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.).

- Pyrimidine-containing natural products: occurrences and biological activities. (2026, February 4). PMC.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).

- Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2022, March 18). International journal of health sciences - ScienceScholar.

- Fig. 3. X-ray crystal structure of methyl.... (n.d.).

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- Application Notes and Protocols for In Vitro Biological Activity Screening of 2-(Methylamino)-4,6-pyrimidinediol. (n.d.). Benchchem.

- Crystal structure of 4-chloro-6-phenylpyrimidine, C10H7ClN2. (n.d.).

- Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs)

- Organic Chemistry Ir And Nmr Che

- Thakar, A. S., Friedrich, H. B., Joshi, K. T., & Maguire, G. E. M. (n.d.). Isolation, characterization and x-ray structure determination of the schiff base ligand. SciELO South Africa.

- NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps.

Sources

- 1. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (PDF) Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide [academia.edu]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. lehigh.edu [lehigh.edu]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. ptfarm.pl [ptfarm.pl]

- 12. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. sciencescholar.us [sciencescholar.us]

Technical Guide: Thiol-Thione Tautomerism in 6-Methyl-2-phenylpyrimidine-4-thiol

Executive Summary

This technical guide characterizes the tautomeric equilibrium of 6-Methyl-2-phenylpyrimidine-4-thiol , a critical scaffold in medicinal chemistry. While often annotated as a "thiol" (mercapto) in chemical databases, experimental and computational evidence confirms that the thione (NH) tautomer predominates in the solid state and polar solutions (including physiological environments).

Understanding this equilibrium is non-negotiable for accurate pharmacophore modeling. Misidentifying the dominant tautomer leads to fundamental errors in docking simulations, specifically regarding hydrogen bond donor/acceptor assignments at the N3 and C4 positions.

Molecular Mechanics & Thermodynamics

The core phenomenon is the proton migration between the N3 nitrogen and the sulfur at position 4.

The Equilibrium

The molecule exists in a dynamic equilibrium between two forms:

-

Thiol Form (Mercapto): Aromatic pyrimidine ring. S-H bond.[1][2] N3 is a hydrogen bond acceptor.

-

Thione Form: Quinoid-like character. C=S double bond. N3 is protonated (NH) and acts as a hydrogen bond donor.

Thermodynamic Driver: Unlike simple phenols where the enol is stable, pyrimidines often favor the amide/thioamide-like structure. The driving force is the high polarization of the C=S bond and the stabilization energy of the N-H unit.

-

Solid State: Exclusively Thione . Stabilized by intermolecular

hydrogen bonding networks. -

Polar Solvents (DMSO,

): Equilibrium shifts -

Non-Polar Solvents (

, Gas Phase): The Thiol form becomes energetically competitive, though the thione often remains the major species.

Computational Energy Landscape (DFT)

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) typically reveal the thione form is more stable by 5–14 kcal/mol in polar media.

Figure 1: Energy landscape of the proton transfer. The deep energy well of the Thione form in polar solvents makes it the relevant species for biological study.

Structural Characterization

Accurate identification requires distinguishing the spectroscopic signatures of the

NMR Spectroscopy Data

The most reliable method for solution-state analysis is

| Feature | Thione Tautomer (Dominant) | Thiol Tautomer (Minor/Absent) |

| Coupling | Strong | No |

X-Ray Crystallography

In the crystalline state, 6-Methyl-2-phenylpyrimidine-4-thiol adopts the thione form.

-

Lattice Architecture: Molecules form centrosymmetric dimers or infinite chains linked by

hydrogen bonds. -

Bond Lengths: The C4-S bond length is approx 1.67 Å (characteristic of

double bond), whereas a typical

Experimental Protocols

Synthesis of 6-Methyl-2-phenylpyrimidine-4-thiol

Direct condensation often yields the oxo-derivative. The most robust protocol involves thionation of the intermediate pyrimidinone.

Reagents:

-

Benzamidine hydrochloride[3]

-

Ethyl acetoacetate[4]

-

Lawesson’s Reagent (preferred over

for cleaner workup) -

Solvent: Toluene (anhydrous)

Workflow:

-

Cyclization: Reflux Benzamidine + Ethyl acetoacetate in NaOEt/EtOH for 4-6h. Acidify to precipitate 6-Methyl-2-phenylpyrimidin-4(3H)-one .

-

Thionation: Suspend the pyrimidinone (1.0 eq) in anhydrous Toluene. Add Lawesson’s Reagent (0.6 eq).

-

Reflux: Heat to reflux (

) for 3–5 hours. Monitor by TLC (the thione is usually less polar than the ketone). -

Workup: Cool to room temperature. The product often crystallizes directly or requires flash chromatography (Hexane:EtOAc).

Analytical Workflow

Figure 2: Decision tree for validating the tautomeric state using NMR chemical shifts.

Implications for Drug Discovery

Pharmacophore Modeling Errors

Automated docking software (e.g., AutoDock, Glide) often reads the input .mol2 or .sdf file literally. If the structure is drawn as a thiol (aromatic ring), the software assigns:

-

N3: H-bond Acceptor (Incorrect)

-

S4: H-bond Donor (Incorrect)

Correct Assignment (Thione):

-

N3: H-bond Donor (Critical for binding pockets with Asp/Glu residues).

-

S4: H-bond Acceptor (Soft acceptor, interacts with backbone amides).

Solubility & Permeability

The thione form is more polar than the thiol form. This affects

-

Calculated

(Thiol): ~3.2 (Overestimated lipophilicity) -

Experimental

(Thione): ~2.1 (More realistic)

Researchers must manually correct the tautomer state in their libraries before running Virtual High-Throughput Screening (vHTS).

References

-

Katritzky, A. R., et al. "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry, Vol 76. (2000).

- Stanovnik, B., & Tišler, M. "Syntheses and properties of some 2-substituted 4-pyrimidine-thiols." Croatica Chemica Acta, 1960. (Foundational synthesis of phenyl-pyrimidine thiols).

-

Gökce, H., et al. "Thiol-thione tautomeric analysis, spectroscopic properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol."[5] Spectrochimica Acta Part A, 2016. (Validates DFT methodology for N-heterocycle thiones).

-

Lichtenberg, D., et al. "Tautomerism and ionisation processes in 6-methylthio-2-oxopurines."[6] Journal of the Chemical Society, Perkin Transactions 1, 1971. (Classic NMR analysis of thione/thiol shifts).

-

BenchChem Technical Data. "Theoretical Framework for the Stability Analysis of 6-phenyl-1H-pyrimidine-2,4-dithione."

Sources

- 1. mdpi.com [mdpi.com]

- 2. Crystal structure of ethyl 6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. cris.huji.ac.il [cris.huji.ac.il]

A Technical Guide to 6-Methyl-2-phenylpyrimidine-4-thiol: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from essential nucleic acids to frontline therapeutics.[1][2][3] Its versatile structure allows for substitution at multiple positions, enabling chemists to fine-tune physicochemical properties and biological targets. Within this broad class, pyrimidine-thiol derivatives have garnered significant interest as versatile intermediates and pharmacologically active agents themselves. This guide provides a comprehensive technical overview of a specific, yet representative member of this family: 6-Methyl-2-phenylpyrimidine-4-thiol.

This document is structured to provide researchers, chemists, and drug development professionals with a foundational understanding of this compound's chemical identity, a reliable protocol for its synthesis, insights into its potential applications based on the known bioactivities of the pyrimidine-thiol core, and essential safety protocols. While data for this precise isomeric configuration is not widely cataloged, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust and practical resource.

Chemical Identity and Physicochemical Properties

Table 1: Core Identifiers and Registry Information

| Identifier | Value | Source |

| Systematic Name | 6-Methyl-2-phenyl-3H-pyrimidine-4-thione | IUPAC |

| Molecular Formula | C₁₁H₁₀N₂S | Calculated |

| Molecular Weight | 202.28 g/mol | Calculated |

| CAS Registry No. | Not readily available | N/A |

| Related Isomer CAS | 27955-44-8 (4-Methyl-6-phenyl-pyrimidine-2-thiol) |

Table 2: Estimated Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid, likely a powder | Based on related compounds[4] |

| Color | Likely off-white to yellow | Thiols can be colored |

| Melting Point | > 300 °C | Data for a related pyrimidinethiol[4] |

| Water Solubility | Insoluble / Low | Expected for this structure[4] |

| Storage Temperature | 2-8°C, under inert atmosphere | Recommended for thiols to prevent oxidation[5] |

Synthesis Protocol: Thionation of a Pyrimidinone Precursor

The most reliable and common strategy for synthesizing a pyrimidine-4-thiol is through the thionation of its corresponding pyrimidin-4-one precursor. This method avoids potential regioselectivity issues inherent in cyclocondensation approaches. The precursor, 6-Methyl-2-phenylpyrimidin-4(3H)-one, can be synthesized via the well-established Biginelli reaction or related cyclocondensations. The subsequent thionation is typically achieved using a powerful sulfur-transfer agent like Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent.

Experimental Workflow: Step-by-Step Thionation

Objective: To convert 6-Methyl-2-phenylpyrimidin-4(3H)-one to 6-Methyl-2-phenylpyrimidine-4-thiol.

Materials:

-

6-Methyl-2-phenylpyrimidin-4(3H)-one (1 eq.)

-

Phosphorus Pentasulfide (P₄S₁₀) (0.5 eq.)

-

Anhydrous Pyridine (solvent)

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-Methyl-2-phenylpyrimidin-4(3H)-one (1 equivalent).

-

Solvent and Reagent Addition: Add anhydrous pyridine to dissolve the starting material. Carefully add Phosphorus Pentasulfide (0.5 equivalents) to the solution portion-wise. Note: The reaction is exothermic.

-

Reflux: Heat the reaction mixture to reflux (approx. 115°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Acidification & Extraction: Acidify the aqueous mixture to pH ~5-6 with 1 M HCl. Extract the product into ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel to yield the final product, 6-Methyl-2-phenylpyrimidine-4-thiol.

Synthesis Workflow Diagram

Caption: Thionation workflow for synthesis of the target thiol.

Applications in Research and Drug Development

The pyrimidine ring is a privileged scaffold in drug discovery due to its ability to form multiple hydrogen bonds and engage in π-stacking interactions with biological targets.[3] The introduction of a thiol group further enhances its utility, serving as a versatile synthetic handle for further elaboration and as a potential active pharmacophore itself.[6]

Key Areas of Application:

-

Anticancer Research: Numerous pyrimidine derivatives have been developed as anticancer agents, often targeting kinases or enzymes involved in nucleotide metabolism.[2] The thiol group can be used to link the pyrimidine core to other fragments or to interact with specific residues in an enzyme's active site.

-

Anti-infective Agents: The pyrimidine scaffold is central to many antibacterial, antifungal, and antiviral drugs.[3] Specifically, pyrimidine-thiol derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for bacterial survival.[7]

-

Anti-inflammatory Agents: Chalcone-derived pyrimidine-2-thiols have been synthesized and evaluated as potential anti-inflammatory drugs, with some showing significant binding interactions with cyclooxygenase (COX) enzymes in molecular docking studies.

-

Synthetic Building Blocks: The thiol group is a highly versatile functional group. It can be easily alkylated to form thioethers, oxidized to disulfides or sulfonic acids, or used in various cross-coupling reactions, making compounds like 6-Methyl-2-phenylpyrimidine-4-thiol valuable intermediates for building more complex molecular libraries.

Diagram of Potential Applications

Caption: Applications of the pyrimidine-thiol scaffold.

Safety, Handling, and Storage

As no specific Safety Data Sheet (SDS) exists for 6-Methyl-2-phenylpyrimidine-4-thiol, safety guidelines are derived from data for structurally similar compounds, such as 4-Phenyl-pyrimidine-2-thiol.[8] Standard laboratory precautions for handling fine chemicals should be rigorously followed.

Table 3: GHS Hazard Information (Based on 4-Phenyl-pyrimidine-2-thiol)

| Hazard Class | Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage | H318: Causes serious eye damage | GHS05 (Corrosion) |

| STOT, Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[8]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

-

For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent oxidative dimerization of the thiol group.

Conclusion

6-Methyl-2-phenylpyrimidine-4-thiol represents a valuable, though not widely commercialized, member of the pyrimidine family of heterocycles. Its structure embodies the key features that make this class a fertile ground for drug discovery: a rigid, aromatic core capable of diverse biological interactions and a versatile thiol handle for synthetic elaboration. The protocols and data synthesized in this guide, based on established chemical principles and related analogues, provide a solid foundation for researchers to synthesize, handle, and explore the potential of this and similar molecules in their scientific endeavors.

References

-

Fisher Scientific. (2015, October 13). Safety Data Sheet: 2-Amino-4-hydroxy-6-methylpyrimidine. (Note: Used as a proxy for general properties of a substituted pyrimidine).

-

ChemicalBook. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis. Retrieved February 20, 2026, from

- MilliporeSigma. (2025, April 24). Safety Data Sheet.

-

Sigma-Aldrich. (n.d.). 4-Methyl-6-phenyl-pyrimidine-2-thiol. Retrieved February 20, 2026, from

- MilliporeSigma. (2025, October 16). Safety Data Sheet.

-

PubChem. (n.d.). 6-Methyl-2-pyridinethiol. National Center for Biotechnology Information. Retrieved February 20, 2026, from

-

Kozachenko, O., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Pharmaceuticals.

- Tokyo Chemical Industry. (2024, November 29). Safety Data Sheet: 2-Amino-4-chloro-6-methylpyrimidine.

-

PubChem. (n.d.). 4-Methyl-6-(phenylmethylthio)pyrimidine-2-thiol. National Center for Biotechnology Information. Retrieved February 20, 2026, from

-

Barmaki, M., et al. (2014). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. Journal of Chemistry.

-

ChemSynthesis. (n.d.). 6-phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-4-thiol. Retrieved February 20, 2026, from

-

ChemicalBook. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-ol. Retrieved February 20, 2026, from

-

The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine. Retrieved February 20, 2026, from

-

ECHEMI. (n.d.). 4-PHENYL-PYRIMIDINE-2-THIOL SDS. Retrieved February 20, 2026, from

-

ChemScene. (n.d.). 5-Methyl-4-phenylpyrimidine-2-thiol. Retrieved February 20, 2026, from

-

Pharmaffiliates. (n.d.). 4-Phenyl-pyrimidine-2-thiol. Retrieved February 20, 2026, from

-

Google Patents. (n.d.). EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives. Retrieved February 20, 2026, from

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Drug Delivery and Therapeutics.

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.

-

Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules.

-

Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2022). International journal of health sciences.

-

Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research.

-

Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations?. (2024). Organic & Biomolecular Chemistry.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. sciencescholar.us [sciencescholar.us]

- 8. echemi.com [echemi.com]

Methodological & Application

Technical Application Note: Synthetic Strategies for Fused Heterocycles via 6-Methyl-2-phenylpyrimidine-4-thiol

Executive Summary & Chemical Scaffolding

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as the backbone for countless kinase inhibitors, antivirals, and antimicrobial agents.[1][2][3] The specific precursor, 6-Methyl-2-phenylpyrimidine-4-thiol (1) , offers a unique "chemical handle" (the C4-thiol group) that facilitates the construction of fused bicyclic systems.[3]

This guide details the protocols for synthesizing two high-value fused heterocyclic classes starting from (1) :

-

[1,2,4]Triazolo[4,3-c]pyrimidines: Via hydrazinolysis and oxidative cyclization.[1][2][3]

-

5H-Thiazolo[3,2-c]pyrimidin-5-ones: Via S-alkylation and Thorpe-Ziegler-like cyclocondensation.[3]

Reactivity Profile

The starting material exists in a tautomeric equilibrium between the thiol and thione forms.[3] However, in the presence of base, the thiolate anion is generated, which is a soft nucleophile highly reactive toward

-

Nucleophilic Sites: The Sulfur (S4) and the Ring Nitrogen (N3).[1][2][3]

-

Regioselectivity: S-alkylation is kinetically favored. Subsequent cyclization typically involves the N3 nitrogen attacking the electrophilic center appended to the sulfur, forming a 5-membered fused ring.[3]

Interactive Reaction Pathway (DOT Visualization)

The following diagram outlines the divergent synthetic pathways available from the parent thiol.

Figure 1: Divergent synthesis of Triazolo- and Thiazolo-fused systems from 6-Methyl-2-phenylpyrimidine-4-thiol.[3]

Protocol A: Synthesis of [1,2,4]Triazolo[4,3-c]pyrimidines

This pathway replaces the thiol group with a hydrazine moiety, followed by cyclization.[1][2][3] This scaffold is critical for adenosine receptor antagonists and kinase inhibitors.[3]

Step 1: Hydrazinolysis (Preparation of 4-Hydrazino-6-methyl-2-phenylpyrimidine)

Mechanism: Nucleophilic aromatic substitution (

Reagents:

-

Starting Material (1): 10 mmol

Procedure:

-

Dissolve 10 mmol of (1) in 30 mL of absolute ethanol.

-

Add hydrazine hydrate (50 mmol) dropwise to the solution.

-

Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The spot for the thiol (

) should disappear, replaced by a lower -

Cool the reaction mixture to

. The hydrazino derivative often precipitates as a solid.[3] -

Filter the solid, wash with cold ethanol, and dry.

-

Yield Expectation: 75–85%.

Step 2: Cyclization to Triazolopyrimidine

Mechanism: Condensation of the hydrazino

Reagents:

-

4-Hydrazino-intermediate: 5 mmol[3]

-

Triethyl orthoformate (for R=H) OR Acetic Anhydride (for R=Me)[1][2][3]

-

Solvent: Ethanol (for orthoester) or Glacial Acetic Acid[1][2][3]

Procedure (Method A - Orthoester):

-

Suspend 5 mmol of the hydrazino intermediate in 15 mL of triethyl orthoformate.

-

Add a catalytic amount of p-TsOH (10 mg).[3]

-

Reflux for 4–6 hours.

-

Cool to room temperature. The product, 3-substituted-[1,2,4]triazolo[4,3-c]pyrimidine , will crystallize.[1][2][3][4]

-

Recrystallize from DMF/Ethanol.[3]

Analytical Validation:

-

IR: Disappearance of

bands (3100–3400 -

1H NMR: Appearance of the triazole proton (if R=H) typically around

9.0–9.5 ppm (singlet).[1][2][3]

Protocol B: Synthesis of 5H-Thiazolo[3,2-c]pyrimidin-5-ones

This protocol fuses a thiazole ring onto the pyrimidine by exploiting the N3 nitrogen's nucleophilicity after S-alkylation.[3]

Step 1: S-Alkylation

Mechanism:

Reagents:

Procedure:

-

Dissolve 10 mmol of (1) in 40 mL dry acetone.

-

Add 15 mmol of anhydrous

and stir for 15 minutes to generate the thiolate. -

Add Ethyl chloroacetate (12 mmol) dropwise.

-

Reflux for 3–5 hours.

-

Filter hot to remove inorganic salts.[3]

-

Evaporate the solvent. The residue is the S-(ethoxycarbonylmethyl) intermediate.[3]

Step 2: Cyclodehydration

Mechanism: Intramolecular nucleophilic attack of the pyrimidine N3 nitrogen onto the ester carbonyl, releasing ethanol.[3]

Reagents:

-

S-alkylated intermediate: From Step 1

-

Reagent: Acetic Anhydride (

) and Pyridine (or Polyphosphoric acid for difficult substrates)[1][2][3]

Procedure:

-

Dissolve the crude S-alkylated intermediate in 10 mL of acetic anhydride and 5 mL of pyridine.

-

Reflux for 2–4 hours.

-

Pour the reaction mixture onto crushed ice/water (100 mL).

-

Stir vigorously for 30 minutes. The fused thiazolo[3,2-c]pyrimidin-5-one will precipitate.[3]

-

Filter and recrystallize from Ethanol.[3]

Analytical Validation:

-

IR: Appearance of a lactam carbonyl band (

), typically shifted to 1680–1700 -

1H NMR: The

protons of the thiazole ring often appear as a singlet around

Critical Data Summary

| Parameter | [1,2,4]Triazolo[4,3-c]pyrimidine | 5H-Thiazolo[3,2-c]pyrimidin-5-one |

| Key Reagent | Hydrazine Hydrate | Ethyl Chloroacetate |

| Reaction Type | Nucleophilic Sub.[3] + Cyclization | S-Alkylation + Cyclodehydration |

| Key Intermediate | 4-Hydrazino-pyrimidine | S-Carbethoxymethyl-pyrimidine |

| Cyclization Catalyst | p-TsOH or Formic Acid | Acetic Anhydride / Pyridine |

| Typical Yield | 70–85% | 60–75% |

| Drug Relevance | Adenosine Antagonists, Kinase Inhibitors | Topoisomerase II Inhibitors, Antimicrobials |

References

-

Synthesis of Thiazolo[3,2-a]pyrimidines

-

Triazolopyrimidine Synthesis via Hydrazonoyl Halides

-

Cyclization of 4-hydrazinopyrimidines

-

Topoisomerase II Inhibition by Thiazolopyrimidines

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structural Assessment of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate (phpy2NS) and Its Complex with HgCl2 [mdpi.com]

- 5. sioc-journal.cn [sioc-journal.cn]

- 6. researchgate.net [researchgate.net]

- 7. s-Triazolopyrimidines. Part IV. Synthesis as potential therapeutic agents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. jchr.org [jchr.org]

- 10. tandfonline.com [tandfonline.com]

Application Note: High-Yield Synthesis and Evaluation of Antimicrobial Agents Based on the 6-Methyl-2-phenylpyrimidine Scaffold

Abstract

The rise of multidrug-resistant (MDR) pathogens, particularly ESKAPE organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of novel antimicrobial pharmacophores.[1] The 6-methyl-2-phenylpyrimidine scaffold represents a privileged structure in medicinal chemistry due to its electronic tunability and ability to mimic purine bases. This Application Note provides a validated, step-by-step protocol for the synthesis of this core scaffold, its functionalization into a library of antimicrobial agents, and the subsequent biological evaluation using CLSI-standardized assays.

Introduction & Rationale

The Pharmacophore

Pyrimidine derivatives exhibit a broad spectrum of biological activities. The 2-phenyl substitution provides lipophilicity essential for membrane penetration, while the 6-methyl group offers steric bulk that can modulate binding affinity to bacterial targets such as FtsZ (filamenting temperature-sensitive mutant Z, essential for cell division) or DHFR (dihydrofolate reductase).

Mechanism of Action

Recent studies suggest that 2,4-disubstituted pyrimidines exert bactericidal effects via two primary mechanisms:

-

Inhibition of FtsZ Polymerization: Preventing the formation of the Z-ring during binary fission.

-

Interference with Folate Metabolism: Mimicking the pteridine ring of folic acid, thereby inhibiting DNA synthesis.

Experimental Protocols: Chemical Synthesis

Synthetic Strategy Overview

The synthesis follows a convergent three-step pathway:

-

Cyclocondensation: Formation of the pyrimidinone core.

-

Aromatization/Activation: Conversion to the chloro-pyrimidine intermediate.

-

Nucleophilic Substitution (

): Introduction of the amine pharmacophore.

Visualization of Synthetic Pathway

Figure 1: Step-wise synthetic route for generating 4-functionalized-6-methyl-2-phenylpyrimidine libraries.

Protocol A: Synthesis of the Core Scaffold

Target: 6-methyl-2-phenylpyrimidin-4(3H)-one (Tautomer: 4-hydroxy-6-methyl-2-phenylpyrimidine)

Reagents:

-

Benzamidine hydrochloride (10 mmol)

-

Ethyl acetoacetate (10 mmol)

-

Sodium ethoxide (20 mmol)

-

Absolute Ethanol (30 mL)

Procedure:

-

Preparation: In a dry 100 mL round-bottom flask, dissolve Sodium ethoxide (1.36 g) in absolute Ethanol (30 mL).

-

Addition: Add Benzamidine hydrochloride (1.56 g) and stir at room temperature for 15 minutes to liberate the free amidine base.

-

Condensation: Add Ethyl acetoacetate (1.30 g) dropwise.

-

Reflux: Heat the mixture to reflux (

C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -

Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in minimal distilled water (20 mL).

-

Precipitation: Acidify the aqueous solution carefully with Glacial Acetic Acid to pH 5.0. The solid product will precipitate.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Expected Yield: 75–85%

-

Validation:

H NMR should show a singlet at

-

Protocol B: Chlorination (Activation)

Target: 4-chloro-6-methyl-2-phenylpyrimidine

Reagents:

-

Core Scaffold (from Protocol A) (5 mmol)

-

Phosphorus oxychloride (

) (15 mL) - Handle with extreme caution in a fume hood.

Procedure:

-

Place the dry pyrimidinone (Core) into a 50 mL round-bottom flask.

-

Add

(15 mL) slowly. -

Reflux the mixture for 3–4 hours. The solution will turn from a suspension to a clear liquid.

-

Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Exothermic reaction.

-

Extraction: Neutralize with Sodium Bicarbonate solution and extract with Dichloromethane (

mL). -

Drying: Dry the organic layer over anhydrous

and evaporate.-

Note: The product is usually pure enough for the next step.

-

Protocol C: Library Generation ( )

Target: 4-(substituted-amino)-6-methyl-2-phenylpyrimidine

Reagents:

-

Chloro-intermediate (1 mmol)

-

Substituted Aniline/Amine (1 mmol) (e.g., p-chloroaniline, p-anisidine)

-

Triethylamine (Catalytic amount)

-

Ethanol or DMF (10 mL)

Procedure:

-

Dissolve the Chloro-intermediate and the chosen Amine in Ethanol.

-

Add 2-3 drops of Triethylamine.

-

Reflux for 8–12 hours.

-

Cool and pour into ice-cold water. Filter the precipitate.

-

Recrystallize from ethanol/DMF mixtures.

Biological Evaluation: Antimicrobial Assays

Standardized MIC Protocol (CLSI M07-A10)

To ensure data trustworthiness, Minimum Inhibitory Concentration (MIC) must be determined using broth microdilution.

Materials:

-

Muller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

-

Resazurin dye (for visual viability check).

Workflow Visualization:

Figure 2: CLSI-compliant workflow for determining Minimum Inhibitory Concentration (MIC).

Procedure

-

Stock Solution: Dissolve synthesized compounds in DMSO (1 mg/mL).

-

Dilution: Perform 2-fold serial dilutions in MHB across the 96-well plate.

-

Inoculation: Add

L of bacterial suspension (adjusted to -

Controls:

-

Positive Control: Ciprofloxacin or Ampicillin.

-

Negative Control: DMSO + Broth (no compound).

-

Sterility Control: Broth only.

-

-

Incubation: 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration with no visible growth (or no color change from blue to pink if using Resazurin).

Data Analysis & SAR Insights

Structure-Activity Relationship (SAR)

Based on historical data for this scaffold, the following trends are expected:

| Substituent (R) at Position 4-Amino | Electronic Effect | Predicted Activity (Gram +) | Predicted Activity (Gram -) |

| -H (Aniline) | Neutral | Moderate | Low |

| -Cl / -F (Halogen) | Electron Withdrawing (Lipophilic) | High | Moderate |

| -OCH | Electron Donating | Moderate | Low |

| -NO | Strong Electron Withdrawing | High | Moderate/High |

Interpretation:

-

Lipophilicity: Electron-withdrawing groups (Halogens) on the phenyl ring attached to the 4-amino position generally increase lipophilicity, aiding in cell wall penetration of S. aureus.

-

Steric Hindrance: The 6-methyl group is crucial. Removing it often leads to a loss of activity, suggesting it locks the molecule in a bioactive conformation.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[3][4][5] CLSI document M07-A10.[3][4] Wayne, PA.[3] [Link]

-

Gupta, V. K., et al. (2024).[2] Design, Synthesis and Pharmacological Evaluation of Some Novel Methylpyrimidine Derivatives as an Antimicrobial Agents. Nanotechnology Perceptions, 20(7).[2] [Link]

-

Maddila, S., et al. (2016).[6] Synthesis and antimicrobial activity of new pyrimidine derivatives.[1][7][8][9] Journal of Saudi Chemical Society, 20(S1), S334-S339. [Link]

-

Organic Syntheses. 4-Methyl-6-hydroxypyrimidine.[10] Org.[3][7][10] Synth. 1955, 35, 80. [Link]

-

Wang, Y., et al. (2021).[2][11] Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.[7] European Journal of Medicinal Chemistry, 213, 113056. [Link]

Sources

- 1. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nano-ntp.com [nano-ntp.com]

- 3. researchgate.net [researchgate.net]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.rsc.org [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: 6-Methyl-2-phenylpyrimidine-4-thiol Stability Guide

Executive Summary

6-Methyl-2-phenylpyrimidine-4-thiol (and its positional isomers) presents a classic challenge in heterocyclic chemistry: thiol-thione tautomerism . While the molecule is often stable as a solid thione, solution-phase manipulation exposes the reactive thiol tautomer to oxidation, rapidly forming the disulfide dimer (bis(6-methyl-2-phenylpyrimidin-4-yl)disulfide).

This guide addresses the root causes of this dimerization and provides validated protocols for storage, reaction optimization, and "rescue" of oxidized material.

Part 1: The Mechanism (Why is this happening?)

Q: Why does my LC-MS show a mass of [2M-2H] even when I store the compound under nitrogen?

A: The culprit is likely the thiolate anion , not just the neutral thiol.

In solution, 6-Methyl-2-phenylpyrimidine-4-thiol exists in equilibrium between the thione form (NH protonated, C=S) and the thiol form (SH, aromatic ring).

-

Thione Form: Generally more stable in polar solvents and the solid state. It is resistant to oxidation.[1][2]

-

Thiol Form: Required for nucleophilic substitution reactions but susceptible to oxidation.

-

Thiolate Form: Under basic conditions (pH > 7) or in the presence of trace metals, the thiol deprotonates to the thiolate anion (

). This species is hyper-reactive toward oxygen, rapidly forming the disulfide bond.

Critical Insight: Common solvents like DMSO can act as oxidants, especially for thiols.[3][4] Storing this compound in DMSO, even frozen, often leads to dimerization over time.

Visualizing the Pathway

Figure 1: The oxidation cascade.[5] The transition from the stable Thione to the Thiolate anion is the critical control point for preventing dimerization.

Part 2: Storage & Handling (Prevention)

Q: What is the absolute best way to store this compound long-term?

A: Store as a solid powder at -20°C . In the solid state, 6-Methyl-2-phenylpyrimidine-4-thiol exists predominantly as the thione, which is hydrogen-bonded and sterically protected from oxidation.

Q: I must use a stock solution. Which solvent should I use?

A: Never use DMSO for storage. Use Degassed Anhydrous Ethanol or DMF (if necessary), and always acidify slightly.

| Solvent | Suitability | Reason |

| DMSO | ⛔ AVOID | DMSO acts as an oxidant for thiols, facilitating disulfide formation even without air [1]. |

| Water | ⚠️ Poor | Low solubility; basic pH triggers rapid oxidation. |

| Ethanol | ✅ Preferred | Protic solvent stabilizes the thione form. |

| DMF/DMA | ⚠️ Caution | Good solubility, but dissolved O2 promotes oxidation. Must be degassed. |

Protocol: Creating a Stable Stock Solution

-

Degas the solvent (Ethanol or DMF) by sparging with Argon for 15 minutes.

-

Add 1-2 equivalents of acid (e.g., dilute HCl or Acetic Acid) to the stock solution. This forces the equilibrium toward the neutral thiol/thione and suppresses the reactive thiolate anion.

-

Store under Argon at -20°C.

Part 3: Reaction Optimization

Q: My yield is dropping because the starting material dimerizes during the reaction. How do I stop this?

A: You must introduce a Reducing Scavenger . If your reaction allows it, add a reducing agent to the mixture to "police" the solution and immediately reduce any dimer back to the monomer.

Comparison of Reducing Agents:

| Feature | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) |

| Mechanism | Thiol-disulfide exchange | Phosphine oxidation (irreversible) |

| pH Range | pH > 7 (requires base) | pH 1.5 – 8.5 (works in acid) |

| Stability | Oxidizes in air rapidly | Very stable in air/solution |

| Compatibility | Interferes with metal catalysts (Ni, Cu) | Compatible with Ni-affinity, less metal interference |

| Recommendation | Use for protein work or basic buffers. | STRONGLY RECOMMENDED for chemical synthesis. |

Protocol: In-Situ Protection with TCEP

-

Prepare a 0.5 M stock of TCEP-HCl in water or buffer (neutralize to pH 6-7 if your reaction is acid-sensitive).

-

Add 1.2 molar equivalents of TCEP relative to your thiol starting material.

-

Proceed with the reaction.[6] TCEP will selectively reduce any disulfide formed without interfering with most nucleophilic substitutions (unless you are performing an alkylation on the sulfur itself, in which case, use inert atmosphere only).

Part 4: Troubleshooting & Rescue (The "Fix-It" Guide)

Q: I have confirmed 50% dimerization in my bulk product. Can I save it?

A: Yes. The disulfide bond is reversible. You can reduce it back to the monomer using a Zinc/Acid reduction or Phosphine reduction .

Method A: Zinc/Acetic Acid Reduction (Scalable & Cheap)

Best for: Large scale (>1g) recovery where product precipitation is desired.

-

Dissolve: Dissolve the crude mixture (monomer + dimer) in Glacial Acetic Acid .

-

Add Zinc: Add 3-5 equivalents of Zinc Dust .

-

Heat: Reflux gently (60-80°C) for 1-2 hours.

-

Filter: Filter hot to remove excess Zinc.

-

Precipitate: Pour the filtrate into ice water. The monomer (thione form) should precipitate.

-

Recrystallize: Recrystallize from Ethanol/Water to ensure high purity.

Method B: TCEP Reduction (High Purity)

Best for: Small scale (<100mg) or valuable samples.

-

Dissolve: Dissolve mixture in a water-miscible solvent (THF/Water or MeOH/Water).

-

Add TCEP: Add 1.5 equivalents of TCEP-HCl.

-

Stir: Agitate at Room Temperature for 30 minutes.

-

Extract: Acidify slightly (pH 4) and extract with Ethyl Acetate. The TCEP-oxide remains in the aqueous phase.

Decision Logic for Handling

Figure 2: Decision matrix for storage, solvent selection, and recovery of oxidized material.

References

-

DMSO Oxidation Mechanism: Arnaiz, F. J., et al. "Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide."[4] Synthesis, 2002.[4]

-

TCEP vs. DTT Stability: Getz, E. B., et al.[8] "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry, 1999.

-

Thione-Thiol Tautomerism in Pyrimidines: Stoyanov, S., et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." Structural Chemistry, 2015.

-

General Thiol Handling: "Handling and Storage of Thiols." Sigma-Aldrich Technical Bulletin.

Sources

- 1. agscientific.com [agscientific.com]

- 2. goldbio.com [goldbio.com]

- 3. An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI) [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 7. uwaterloo.ca [uwaterloo.ca]

- 8. mstechno.co.jp [mstechno.co.jp]

Technical Support Center: Solvent Optimization for S-Alkylation of Pyrimidine Thiols

This technical guide is structured to function as an autonomous "Support Center" for researchers optimizing the S-alkylation of pyrimidine thiols. It prioritizes mechanistic understanding (causality) and actionable troubleshooting over generic instructions.

Current Status: Operational Topic: Regioselectivity & Yield Optimization in Pyrimidine Thiol Alkylation Audience: Medicinal Chemists, Process Chemists

Core Mechanistic Insight: The Selectivity Crisis

User Issue: "I am observing significant N-alkylation byproducts alongside my desired S-alkylated pyrimidine."

Root Cause Analysis: Pyrimidine thiols are ambident nucleophiles . They exist in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms.

-

Thermodynamics: The thione form (amide-like) is often thermodynamically favored in solution.

-

Kinetics: The thiolate anion (

) is a "softer" nucleophile than the nitrogen anion ( -

The Solvent Effect: Solvent choice dictates the position of the tautomeric equilibrium and the "hardness" of the nucleophile via solvation shells.

Mechanistic Pathway & Solvent Influence

The following diagram illustrates the competition between N- and S-alkylation and how solvent polarity influences the transition state.

Figure 1: Mechanistic pathway showing how solvent interactions (H-bonding vs. naked anion) drive regioselectivity based on HSAB theory.

Solvent Selection Matrix

Select your solvent system based on your specific constraints (solubility, workup, green chemistry requirements).

| Solvent System | Class | S/N Selectivity | Workup Difficulty | Recommendation |

| DMF / DMSO | Polar Aprotic | High | High (High BP) | Standard for difficult substrates. Leaves thiolate "naked" for rapid |

| Acetonitrile (MeCN) | Polar Aprotic | High | Low (Low BP) | Top Choice. Good balance of selectivity and ease of removal. |

| Water (pH > 8) | Protic (Green) | Mod/High | Low (Filtration) | Excellent for hydrophobic products that precipitate out. Requires vigorous stirring.[1] |

| Ethanol / Water | Protic | Moderate | Low | Good for solubility, but H-bonding can slightly retard rate or lower S-selectivity compared to MeCN. |

| Acetone | Polar Aprotic | High | Low | Good for iodides/bromides; limited by boiling point for chlorides. |

Troubleshooting Guides & FAQs

Scenario A: "My reaction is stuck at 50% conversion."

Diagnosis: The base is likely insoluble in your chosen solvent, or the leaving group on your alkyl halide is poor.

-

Fix 1 (Phase Transfer): If using a biphasic system (e.g., Toluene/Water or solid

in DCM), add 5 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the thiolate into the organic phase. -

Fix 2 (Homogeneity): Switch to DMF or NMP . These dissolve inorganic bases like

or

Scenario B: "I cannot remove the solvent (DMF/DMSO) without degrading my product."

Diagnosis: High boiling point solvents require high vacuum and heat, which can cause oxidation of the sulfide to sulfoxide/sulfone or thermal decomposition.

-

Fix: Pour the reaction mixture into ice-cold brine (5x volume) .

-

Prevention: Switch to Acetonitrile (MeCN) for future runs. It boils at 82°C and provides similar kinetic acceleration to DMF.

Scenario C: "I am getting N-alkylation despite using a polar aprotic solvent."

Diagnosis: Your alkylating agent might be too "hard" (e.g., methyl tosylate vs. methyl iodide) or the counter-ion is interfering.

-

Fix: Use Soft-Soft matching.

-

Switch alkylating agent to an Iodide or Bromide (softer leaving groups).

-

Change base to

. Cesium (large cation) forms a loose ion pair with the thiolate, making the sulfur more nucleophilic and "softer" compared to Lithium or Sodium salts.

-

Validated Experimental Protocols

Method A: The "Green" Aqueous Protocol (High E-Factor Efficiency)

Best for: Simple alkyl halides, scale-up, and avoiding toxic solvents.

-

Setup: Charge a round-bottom flask with 2-mercaptopyrimidine (1.0 equiv) and Water (5 mL per mmol).

-

Deprotonation: Add

(1.1 equiv). Stir at Room Temperature (RT) for 10 min until dissolved. -

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

-

Note: If the alkyl halide is a solid or very insoluble, add a minimal amount of Ethanol (co-solvent) or 5 mol% TBAB.

-

-

Reaction: Stir vigorously at RT for 2–4 hours.

-

Monitoring: TLC (mobile phase: 30% EtOAc/Hexanes).

-

-

Workup: The S-alkylated product is usually less soluble in water than the starting thiol salt.

-

Solids: Filter the precipitate, wash with cold water, dry.[1]

-

Liquids: Extract with EtOAc, dry over

, concentrate.

-

Method B: The "High Performance" MeCN Protocol

Best for: Unreactive alkyl chlorides, complex substrates, or when strict regioselectivity is required.

-

Setup: Charge flask with 2-mercaptopyrimidine (1.0 equiv) and Anhydrous Acetonitrile (MeCN) (10 mL per mmol).

-

Base: Add

(1.2 equiv) or -

Alkylation: Add Alkyl Halide (1.1 equiv).

-

Reaction: Reflux (80°C) for 1–3 hours.

-

Why Reflux? MeCN requires heat to solubilize the carbonate base effectively.

-

-

Filtration: Filter off the inorganic salts while warm.

-

Isolation: Evaporate the MeCN on a rotovap. Recrystallize the residue from EtOH/Water if necessary.

Decision Tree for Optimization

Use this logic flow to determine the next step in your optimization process.

Figure 2: Decision tree for solvent selection and troubleshooting based on reaction outcomes.

References

-

Organic Syntheses , Coll. Vol. 5, p.780 (1973); Vol. 42, p.81 (1962). 2-Mercaptopyrimidine. [Link][1][5]

-

Journal of Chemical Sciences , 2020, 132,[3] 78. Efficient and selective catalytic N-Alkylation of pyrimidine... (Discusses solvent effects on selectivity). [Link]

-

Journal of Materials and Environmental Science , 2015, 6 (1), 1-10. Alkylation of Thiols in Green Mediums. [Link]

-

MDPI Molecules , The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds. [Link]

Sources

Technical Support Center: Purifying 6-Methyl-2-phenylpyrimidine-4-thiol via Recrystallization

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the recrystallization of 6-Methyl-2-phenylpyrimidine-4-thiol.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate primary solvent for the recrystallization of 6-Methyl-2-phenylpyrimidine-4-thiol?

A1: The ideal solvent for recrystallization should dissolve the solute completely when hot and only sparingly when cold. For 6-Methyl-2-phenylpyrimidine-4-thiol, a moderately polar solvent is a good starting point. Based on literature for similar pyrimidine-thiol derivatives, ethanol is a recommended solvent to try first.[1]

The principle of "like dissolves like" is a useful guide.[2] 6-Methyl-2-phenylpyrimidine-4-thiol has both polar (pyrimidine-thiol) and non-polar (phenyl group) characteristics. Therefore, alcohols like ethanol or methanol often provide the right balance of solubility.

Here is a general workflow for solvent screening:

Caption: A workflow for selecting a suitable recrystallization solvent.

Q2: What are some alternative solvents or solvent systems I can try if ethanol is not effective?

A2: If ethanol does not yield satisfactory results, consider the following options:

-

Other Alcohols: Methanol can be a good alternative.

-

Solvent Pairs: A solvent pair, consisting of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble), can be very effective.[2] A common approach is to dissolve the compound in a minimum amount of a hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

| Good Solvent | Poor Solvent | Polarity Difference |

| Ethanol | Water | High |

| Acetone | Hexane | High |

| Dichloromethane | Methanol | Medium |

| Toluene | Ligroin | Low |

-

Other Polar Aprotic Solvents: Solvents like acetone or ethyl acetate can also be effective. For more polar pyrimidine derivatives, N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been used, though these are higher boiling and can be more difficult to remove.[3]

Q3: My compound is colored. How can I remove colored impurities during recrystallization?

A3: If your product contains colored impurities, you can use activated charcoal. Add a small amount of charcoal to the hot solution before filtration. The colored impurities will adsorb onto the surface of the charcoal, which can then be removed by hot filtration. Be cautious not to add too much charcoal, as it can also adsorb your product, leading to lower yields.[4]

Troubleshooting Guide

Problem 1: The compound "oils out" instead of crystallizing.

This phenomenon occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is supersaturated.[4][5]

-

Cause: The solution may be too concentrated, or the cooling rate is too fast.[4][6] The presence of impurities can also lower the melting point of the mixture, leading to oiling out.[5]

-

Solution:

-

Re-heat the solution to dissolve the oil.

-

Add a small amount of additional hot solvent to dilute the solution.[4]

-

Allow the solution to cool very slowly. You can do this by leaving the flask at room temperature, insulated with a beaker.

-

If the problem persists, consider using a different solvent system.[7]

-

Problem 2: No crystals form upon cooling.

-

Cause: The solution may be too dilute, or the solution is supersaturated and requires a nucleation site to initiate crystallization.[7]

-

Solution:

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

Technical Support Center: Solubilization of 6-Methyl-2-phenylpyrimidine-4-thiol

Ticket ID: #SOL-PYR-4SH Subject: Overcoming Aqueous Solubility Limits of 6-Methyl-2-phenylpyrimidine-4-thiol Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1][2]

Executive Summary: The "Thione Trap"

If you are struggling to dissolve 6-Methyl-2-phenylpyrimidine-4-thiol in water, you are likely fighting two adversaries: lipophilicity and tautomerism .[1][2]

While the name suggests a thiol (-SH) group, in neutral aqueous solution, this molecule exists predominantly as the thione tautomer (NH protonated, C=S). The combination of this rigid, polar thione core with the hydrophobic phenyl and methyl groups creates a "brick-dust" crystal lattice that resists water.[1]

This guide provides three validated workflows to overcome this, ranging from chemical modification (pH adjustment) to advanced encapsulation (cyclodextrins).[1]

Module 1: The Chemical Switch (pH Adjustment)

Best for: Stock solutions, chemical synthesis, and analytical standards.

The most effective way to dissolve this compound is to exploit the acidity of the N-H proton in the thione ring. By raising the pH, you deprotonate the nitrogen, forcing the molecule into its thiolate anion form, which is highly water-soluble.

The Science: Analogous mercaptopyrimidines typically exhibit a pKa between 7.0 and 8.5 for the N-H proton [1].[2] Therefore, adjusting the pH to >9.5 ensures >99% ionization.

Protocol: Preparation of 10 mM Aqueous Stock

-

Weighing: Weigh 20.2 mg of 6-Methyl-2-phenylpyrimidine-4-thiol (MW ~202.28 g/mol ).

-

The Slurry: Add 8 mL of degassed, deionized water. Note: The solid will float and not dissolve.

-

The Trigger: Add 1.0 M NaOH dropwise while stirring.

-

Target: You generally need 1.1 to 1.5 molar equivalents of base.[1]

-

Observation: The cloudy suspension will turn clear and slightly yellow as the thiolate forms.

-

-

Final Adjustment: Top up to 10 mL with water.

-

Verification: Check pH; it should be >9.5.

⚠️ WARNING: This solution is highly basic. Do not use directly on live cells without buffering, as the pH shock will kill them before the drug acts.

Module 2: Biological Formulation (Cyclodextrin Complexation)

Best for: Cell culture, animal studies, and enzymatic assays.

For biological assays where pH 10 is toxic, you must use a "Trojan Horse" strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic phenyl ring, keeping the molecule in solution at neutral pH [2].[1]

Protocol: "Host-Guest" Encapsulation

| Reagent | Concentration | Role |

| HP-β-CD | 20% (w/v) | Solubilizing Excipient |

| DMSO | 1-2% (v/v) | Co-solvent (Initial dispersion) |

| PBS | 1x (pH 7.[1][2]4) | Buffer |

Step-by-Step:

-

Prepare Vehicle: Dissolve 2.0 g of HP-β-CD in 10 mL of PBS. Filter sterilize (0.22 µm).

-

Dissolve Compound: Dissolve the specific amount of thiol in 100% DMSO to create a 500x concentrated stock (e.g., 50 mM).

-

Complexation:

-

Place the HP-β-CD vehicle on a vortex mixer.

-

Slowly inject the DMSO stock into the vortexing vehicle.

-

Do not add vehicle to DMSO; precipitation will occur.[1]

-

-

Equilibration: Sonicate the mixture for 10-15 minutes at room temperature to allow the phenyl group to seat inside the cyclodextrin cavity.

Module 3: Stability & Handling (Preventing Oxidation)

Critical for: Long-term storage and reproducible IC50 data.[1][2]

Mercaptopyrimidines are prone to oxidative dimerization, forming insoluble disulfides (R-S-S-R) upon exposure to air [3].[1] If your clear solution turns cloudy overnight, it has likely oxidized.

The Fix: Always include a reducing agent in your buffers.[2]

-

For Short-term (Hours): Add 1 mM DTT (Dithiothreitol).

-

For Long-term (Days): Add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine).[1] TCEP is more stable than DTT at neutral pH and does not interfere with metal-dependent enzymes as aggressively.[1]

Visualizing the Mechanism

The following diagram illustrates the structural transformation that dictates solubility and the decision logic for your experiments.

Figure 1: The solubility of 6-Methyl-2-phenylpyrimidine-4-thiol is governed by pH-dependent deprotonation and redox stability.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I just use DMSO? A: Yes, but with limits. The compound is soluble in 100% DMSO. However, when you dilute this into water (e.g., 1:1000 dilution for an assay), the "water crash" effect often causes immediate microprecipitation. If your data shows high variability, this is the cause. Use the Cyclodextrin method (Module 2) to prevent this.[1]

Q: My solution turned pink/yellow after a few days. Is it bad? A: Likely yes. Color changes in thiol solutions often indicate oxidation or trace metal chelation.[1] If you did not add TCEP/DTT, the compound has likely dimerized. Discard and prepare fresh with a reducing agent.[1]

Q: What is the exact pKa? A: While the specific pKa for the 6-methyl-2-phenyl derivative is not standard database data, the 2-thioxopyrimidine pharmacophore typically has a pKa of 7.5 ± 1.0 [1].[1][2] This is why physiological pH (7.[1]4) is a "danger zone" of partial solubility, and pH > 9 is required for full solubilization.

References

-

Bordwell pKa Table / Organic Chemistry Data. (n.d.). Acidity of Heterocycles and Thio-derivatives.[1][3] Retrieved from [Link]

-

Saokham, P., et al. (2018).[1] Solubility enhancement of poorly water-soluble drugs by cyclodextrins.[1][4] Molecules, 23(5), 1161. Retrieved from [Link]

-

Kjellin, G., & Sandström, J. (1973).[3] The Thione-Thiol Tautomerism in Simple Thioamides.[1][3] Acta Chemica Scandinavica.[1][3] Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 6-Methyl-2-phenylpyrimidine-4-thiol

Introduction: Beyond a Spectrum, A Structural Narrative

In the landscape of medicinal chemistry and materials science, pyrimidine derivatives stand as a cornerstone, forming the scaffold for a multitude of functional molecules. The structural elucidation of these compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful and definitive tool for this purpose. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 6-Methyl-2-phenylpyrimidine-4-thiol.

Our focus extends beyond a simple peak-by-peak assignment. We will explore the nuanced causality behind the observed chemical shifts and multiplicities, with a special emphasis on the pivotal role of thione-thiol tautomerism. This phenomenon is not merely an academic curiosity; it profoundly influences the molecule's chemical reactivity, biological activity, and intermolecular interactions. This guide is designed for researchers and drug development professionals, offering field-proven insights to confidently interpret complex spectra and distinguish between closely related isomers.

Pillar 1: The Decisive Role of Thione-Thiol Tautomerism

The primary structural ambiguity in 6-Methyl-2-phenylpyrimidine-4-thiol is its existence in a tautomeric equilibrium between the thiol form (A) and the more stable thione form (B). The position of this equilibrium is a critical determinant of the final 1H NMR spectrum and is highly sensitive to the molecular environment, particularly the solvent.[1][2]

In most heterocyclic systems, the thione tautomer is significantly favored, especially in polar solvents like dimethyl sulfoxide (DMSO), due to the greater polarity of the C=S and N-H bonds which are stabilized by the solvent.[1][3] In nonpolar solvents, the thiol form may be more prevalent, but the thione form often remains dominant.[2] Theoretical studies on related pyrimidinethiones confirm the energetic preference for the thione form in aqueous media.[4]

}

Pillar 2: Predicted ¹H NMR Spectral Data & Interpretation

The interpretation of the spectrum requires a systematic analysis of each proton environment. Given the prevalence of the thione form, our primary analysis will focus on this tautomer, while also considering the signals that would arise from the thiol form.

| Proton Assignment (Thione Form B) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Expert Insights |

| Phenyl-H (ortho) | 7.9 – 8.2 | Multiplet (or dd) | 2H | These protons are deshielded by the anisotropic effect of the pyrimidine ring and the electron-withdrawing nature of the C-N bond. Their proximity to the heterocyclic core places them furthest downfield in the phenyl system. |

| Phenyl-H (meta, para) | 7.3 – 7.6 | Multiplet | 3H | These protons experience a more typical aromatic environment, resonating in the standard region for a monosubstituted benzene ring. The overlap of meta and para signals often results in a complex multiplet.[5] |

| Pyrimidine C5-H | ~6.5 - 7.0 | Singlet | 1H | This is a key diagnostic signal. As a lone proton on the pyrimidine ring, it appears as a sharp singlet. Its exact chemical shift is sensitive to the substituents and the overall electron density of the ring system.[6] |

| Methyl C6-CH₃ | ~2.4 - 2.7 | Singlet | 3H | The methyl group, being attached to an sp² carbon of the heterocyclic ring, will resonate downfield compared to a simple alkyl methyl group. This signal is typically a sharp singlet, providing a clear point of reference.[7] |

| Amide N3-H | 12.0 – 14.0 (in DMSO-d₆) | Broad Singlet | 1H | This is the most diagnostic signal for the thione tautomer. The N-H proton is acidic and engages in hydrogen bonding with solvents like DMSO, causing significant deshielding and a downfield shift. This peak will disappear upon D₂O exchange. Its broadness is due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange. |

| Thiol S-H (Thiol Form A) | ~3.0 – 5.0 (variable) | Broad Singlet | 1H | If the thiol form were present, a broad, exchangeable -SH peak would be observed. This signal is highly variable and often difficult to locate. Its absence, coupled with the presence of a far downfield N-H peak, is strong evidence for the thione form. |

Pillar 3: A Comparative Analysis for Unambiguous Identification

To truly demonstrate the power of 1H NMR, we must compare the expected spectrum of our target molecule with that of a potential alternative, such as a structural isomer. This practice is essential in drug development and synthesis to ensure the correct regiochemistry.

Comparison: Target Molecule vs. Isomeric Alternative

Let's consider the isomer 4-Methyl-2-phenylpyrimidine-6-thiol . While it has the same molecular formula, its 1H NMR spectrum would be distinctly different.

| Feature | 6-Methyl-2-phenylpyrimidine-4-thiol (Target) | 4-Methyl-2-phenylpyrimidine-6-thiol (Isomer) | Reason for Difference (Causality) |

| Pyrimidine C5-H Signal | Singlet, ~6.5 - 7.0 ppm | Singlet, likely at a different chemical shift | The electronic environment of the C5 proton is altered by the adjacent positions of the methyl group and the thione/thiol group. The precise shift would differ, providing a clear distinction. |

| Methyl Group Signal | Singlet, ~2.4 - 2.7 ppm | Singlet, likely at a different chemical shift | The position of the methyl group (C6 vs. C4) places it next to different neighboring atoms (N vs. C-H), leading to a discernible change in its chemical shift. |

| Overall Pattern | Unique set of chemical shifts for all protons. | A different, unique set of chemical shifts. | The overall electronic distribution and spatial arrangement of substituents are different, ensuring that the two isomers produce non-identical spectra. |

This comparative approach highlights how subtle changes in molecular structure lead to observable and predictable changes in the 1H NMR spectrum, reinforcing its role as a primary tool for structural verification.

Trustworthy Protocols: A Self-Validating Experimental Workflow